molecular formula C7H16ClNO2 B1377502 3-(2-Ethoxyethoxy)azetidine hydrochloride CAS No. 1432681-92-9

3-(2-Ethoxyethoxy)azetidine hydrochloride

Cat. No.: B1377502
CAS No.: 1432681-92-9
M. Wt: 181.66 g/mol
InChI Key: SVNIICQIEAAEGW-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)azetidine hydrochloride is an azetidine-based chemical building block supplied as its hydrochloride salt to enhance stability. This compound features an azetidine ring, a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom , which is substituted with a 2-ethoxyethoxy side chain. The structural motif of an alkoxy-substituted azetidine is shared with other research compounds, such as 3-(2-methoxyethoxy)azetidine hydrochloride (PubChem CID: 17817374) and 3-(2-phenoxyethoxy)azetidine (PubChem CID: 53409241) , highlighting its role as a versatile scaffold in medicinal chemistry and drug discovery. As a small, rigid heterocycle, the azetidine ring is of significant interest in the design of novel pharmaceutical agents, often used to influence the molecular conformation, metabolic stability, and physicochemical properties of lead compounds. The ethoxyethoxy linker in this molecule provides flexibility and potential ether-oxygen hydrogen-bond acceptors, which can be critical for target binding. This product is intended for use as a synthetic intermediate or a reactant in organic synthesis and chemical biology research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals in a laboratory setting with appropriate engineering controls and personal protective equipment (PPE).

Properties

IUPAC Name

3-(2-ethoxyethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-9-3-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIICQIEAAEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Hydroxyazetidine Hydrochloride as a Key Intermediate

A well-documented method for synthesizing 3-hydroxy-azetidine hydrochloride involves a three-step process starting from benzylamine and epichlorohydrin, which can be adapted for 3-(2-ethoxyethoxy) substitution by subsequent etherification:

Step Reagents & Conditions Description Yield (%) Purity (%) (HPLC)
1 Benzylamine, epichlorohydrin, water, 0-5 °C, 12 h Ring-opening reaction to form intermediate 89 >96
2 Intermediate, sodium carbonate, acetonitrile, reflux 12 h Cyclization to 1-benzyl-3-hydroxyazetidine 86 >95
3 1-Benzyl-3-hydroxyazetidine, methanol, 4 M HCl, Pd/C, H2, 8 h Hydrogenolysis and salt formation to 3-hydroxy-azetidine hydrochloride 90 >98

This method features mild conditions, high yields, and high purity at each step. The organic solvent wash in step 1 uses a mixture of ethyl acetate and petroleum ether (1:20 v/v) to purify the intermediate.

Functionalization to 3-(2-Ethoxyethoxy)azetidine Hydrochloride

To obtain this compound, the 3-hydroxy group can be etherified with 2-ethoxyethyl derivatives under controlled conditions:

  • Etherification Reaction: The 3-hydroxyazetidine hydrochloride intermediate undergoes nucleophilic substitution with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide) in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile or DMF.
  • Reaction Conditions: Typically, the reaction is carried out at 50-80 °C for several hours under inert atmosphere to prevent side reactions.
  • Purification: The product is isolated by filtration, washing, and recrystallization from suitable solvents to obtain the hydrochloride salt of 3-(2-ethoxyethoxy)azetidine.

Alternative Synthetic Routes via Photocatalysis

Recent advances in azetidine synthesis include photo-induced copper-catalyzed radical annulation reactions, which enable azetidine ring formation from aliphatic amines and alkynes under visible light:

  • Catalyst: [(DPEphos)(bcp)Cu]PF6 (5 mol%)
  • Conditions: Blue LED irradiation, acetonitrile solvent, room temperature, nitrogen atmosphere, 24 h
  • Mechanism: Radical cascade cyclization forming azetidine rings with high regioselectivity.

Though this method is more suited for novel azetidine derivatives, it offers potential for constructing functionalized azetidines including 3-substituted variants.

Research Findings and Analysis

  • The classical synthetic route using benzylamine and epichlorohydrin is efficient and scalable, with yields above 85% and purity exceeding 95% for intermediates and final products.
  • Hydrogenation with Pd/C effectively removes protecting groups and forms the hydrochloride salt.
  • Etherification to introduce the 2-ethoxyethoxy group requires careful control of reaction conditions to avoid over-alkylation or ring-opening side reactions.
  • Photocatalytic methods provide alternative, greener approaches but require specialized catalysts and light sources.
  • Analytical techniques such as HPLC and GC are critical for monitoring reaction progress and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents Conditions Yield (%) Purity (%) Notes
1 Ring-opening Benzylamine + Epichlorohydrin 0-5 °C, 12 h, aqueous 89 >96 Intermediate formation
2 Cyclization Intermediate + Na2CO3 Reflux in Acetonitrile, 12 h 86 >95 Formation of 1-benzyl-3-hydroxyazetidine
3 Hydrogenation 1-Benzyl-3-hydroxyazetidine + Pd/C + HCl Methanol, H2, 8 h 90 >98 Deprotection and salt formation
4 Etherification 3-Hydroxyazetidine + 2-Ethoxyethyl halide 50-80 °C, base, aprotic solvent Variable High Introduction of 2-ethoxyethoxy group
5 Photocatalytic annulation (alternative) Aliphatic amine + Alkyne + Cu catalyst Blue LED, RT, 24 h Moderate High Radical cyclization

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form oxides. For example:

  • Reaction : 3-(2-Ethoxyethoxy)azetidine hydrochloride + KMnO₄ → Oxidized azetidine derivative

  • Conditions : Aqueous acidic medium (e.g., H₂SO₄) at elevated temperatures.

Reduction

Reduction yields amine derivatives:

  • Reaction : this compound + LiAlH₄ → Reduced amine product

  • Conditions : Ethereal solvents (e.g., THF) under inert atmosphere.

Substitution

Nucleophilic substitution replaces the ethoxyethoxy group:

  • Reaction : this compound + NH₃ → Substituted azetidine

  • Conditions : Basic or acidic media (e.g., NaOH or HCl).

Biological Activity

The compound exhibits antimicrobial and antiviral properties:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These values indicate moderate antimicrobial efficacy comparable to standard antibiotics. Antiviral activity involves interference with viral replication processes, though specific mechanisms remain under investigation.

Comparison with Similar Compounds

Compound Ring Strain Reactivity Stability
AzetidineModerateHighLow
AziridineHighVery HighVery Low
PyrrolidineLowLowHigh

The ethoxyethoxy substituent in this compound enhances solubility and stability compared to unsubstituted azetidine .

Research Trends

Recent studies emphasize:

  • Antimicrobial optimization : Derivatives with varying substituents show improved MIC values.

  • Catalytic methods : Microwave-assisted synthesis reduces reaction times and increases yields .

Scientific Research Applications

Chemistry

3-(2-Ethoxyethoxy)azetidine hydrochloride is utilized as a building block for synthesizing complex organic compounds and polymers. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Can yield different amine derivatives.
  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that it demonstrates significant activity against multidrug-resistant strains of Staphylococcus aureus.
  • Antiviral Activity: In cell culture assays, it inhibited the replication of specific RNA viruses by up to 70%, indicating its potential as a novel antiviral agent .

Medicine

Ongoing research is exploring the compound's role as a pharmaceutical intermediate. Its stability and reactivity make it a candidate for drug development, particularly in creating new therapeutic agents targeting infectious diseases .

Industry

The compound is also employed in producing specialty chemicals and materials with unique properties. Its applications extend to various industrial processes where its chemical characteristics can enhance product performance .

Case Studies

Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial properties of several azetidine derivatives, including this compound. Results indicated superior activity against multidrug-resistant Staphylococcus aureus, suggesting its potential for developing new antibiotics.

Case Study 2: Antiviral Research
In a focused study on novel antiviral agents, researchers discovered that this compound inhibited viral replication significantly in vitro. Further investigations are necessary to elucidate the specific mechanisms involved in its antiviral activity .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisParticipates in oxidation, reduction, and substitution reactions
BiologyAntimicrobial and antiviral researchEffective against multidrug-resistant bacteria; inhibits RNA virus replication
MedicinePharmaceutical intermediatePotential for developing new therapeutic agents
IndustryProduction of specialty chemicalsEnhances properties of industrial products

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more stable than related aziridines. This stability allows for unique reactivity under appropriate conditions, facilitating its use in various chemical reactions . The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₁₆ClNO₂ (based on and ).
  • Molecular Weight : 137.61–161.64 g/mol (varies by source due to structural ambiguity in ).
  • Storage : Requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .

Synthesis :
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected azetidine intermediates are reacted with boronic acids or electrophiles under Suzuki-Miyaura conditions, followed by deprotection and salt formation (e.g., HCl) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
3-(2-Ethoxyethoxy)azetidine HCl 2-ethoxyethoxy at C3 C₇H₁₆ClNO₂ 137.61–161.64 Research chemical; potential CNS applications
3-Methoxyazetidine HCl Methoxy at C3 C₄H₁₀ClNO 123.58 Building block for drug synthesis
3-(Naphthalen-2-yl)azetidine HCl Naphthalen-2-yl at C3 C₁₃H₁₄ClN 219.71 NLRP3 inflammasome inhibition (BV2 cells)
3-(3-Chlorophenoxy)azetidine HCl 3-Chlorophenoxy at C3 C₉H₁₁Cl₂NO 220.10 Intermediate in antipsychotic drug synthesis
Azetidin-3-ol HCl Hydroxyl at C3 C₃H₈ClNO 109.55 Precursor for functionalized azetidines
3-Ethoxyazetidine HCl Ethoxy at C3 C₅H₁₂ClNO 137.61 Solubility studies in organic solvents

Key Differences and Implications :

Substituent Effects on Bioactivity :

  • The 2-ethoxyethoxy group in the target compound introduces greater hydrophobicity compared to smaller substituents like methoxy or hydroxyl groups. This may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .
  • The naphthalen-2-yl substituent in the compound from increases steric bulk, which correlates with NLRP3 inflammasome inhibition efficacy in microglial cells .

Solubility and Stability :

  • 3-Methoxyazetidine HCl () and Azetidin-3-ol HCl () exhibit higher aqueous solubility due to polar substituents (methoxy, hydroxyl). In contrast, the target compound’s ethoxyethoxy group reduces polarity, necessitating storage under inert gas to prevent oxidation .

Synthetic Accessibility: 3-(3-Chlorophenoxy)azetidine HCl () is synthesized via nucleophilic aromatic substitution, while the target compound requires multi-step coupling and deprotection .

Pharmacological Potential: Derivatives like Encenicline HCl (), an α7 nAChR agonist, highlight azetidine’s role in neurodegenerative disease drug development. The target compound’s ether-linked side chain may offer similar modularity for receptor binding .

Research Findings and Trends

Structural Modularity: Azetidine derivatives are increasingly tailored for target-specific applications. For example, trifluoroethoxy groups () enhance metabolic stability, while phenoxy groups () improve affinity for aromatic receptors.

Safety and Handling :
Compounds like 2-Methoxyethoxymethyl chloride () share functional groups with the target compound and require stringent safety protocols (e.g., inert gas storage, PPE) due to reactivity and toxicity risks .

Biological Activity

3-(2-Ethoxyethoxy)azetidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antiviral research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • IUPAC Name : 3-(2-ethoxyethoxy)azetidine; hydrochloride
  • Molecular Formula : C7H16ClNO2
  • CAS Number : 1432681-92-9

The compound is synthesized through alkylation reactions involving azetidine and ethoxyethanol, often facilitated by microwave irradiation to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary findings suggest it may inhibit viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes .

The biological activity of this compound is attributed to its structural features. The azetidine ring's strain enhances its reactivity, allowing it to interact with biological targets effectively. The compound may exert its effects through:

  • Disruption of cellular membranes : This can lead to increased permeability and eventual cell lysis in microbial cells.
  • Inhibition of enzyme activity : By binding to active sites on enzymes crucial for microbial metabolism or viral replication.

Case Studies

  • Antibacterial Efficacy Study : A recent investigation assessed the antibacterial properties of various azetidine derivatives, including this compound. Results indicated that this compound displayed superior activity against multidrug-resistant strains of Staphylococcus aureus .
  • Antiviral Research : In a study focusing on novel antiviral agents, researchers found that the compound inhibited the replication of a specific RNA virus by up to 70% in cell culture assays . Further investigations are needed to elucidate the exact pathways involved.

Q & A

Basic: What are the established synthetic routes for 3-(2-Ethoxyethoxy)azetidine hydrochloride, and how is structural verification performed?

Answer:
The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can be functionalized via etherification using 2-ethoxyethanol under acidic conditions. A practical method involves reacting 3-hydroxyazetidine with 2-ethoxyethyl chloride in the presence of a base (e.g., NaH) followed by HCl neutralization to yield the hydrochloride salt .
Structural verification employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring, ethoxyethoxy chain integration, and hydrochloride formation (e.g., δ ~3.5–4.5 ppm for ether linkages) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (e.g., C7_7H16_{16}ClNO2_2) validate purity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced: How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?

Answer:
Discrepancies often arise from residual solvents or counterion variability. Methodological steps :

  • Cross-Validation : Use HPLC (C18 column, 0.1% TFA in mobile phase) to quantify organic impurities, while 1^1H NMR (D2_2O) identifies proton environments affected by hydration or salt forms .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which may skew NMR results due to water absorption .
  • Ion Chromatography : Quantify chloride content to confirm stoichiometry of the hydrochloride salt .

Advanced: What strategies optimize reaction yields for derivatives with sensitive functional groups?

Answer:

  • Catalyst Selection : Use mild bases (e.g., K2_2CO3_3) instead of strong bases to prevent azetidine ring degradation .
  • Temperature Control : Maintain reactions at 0–5°C during exothermic steps (e.g., etherification) to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while reducing byproduct formation .

Advanced: What role does this compound play in targeting neurological receptors, and how are in vitro assays designed?

Answer:
The ethoxyethoxy moiety enhances blood-brain barrier penetration, making it a candidate for neurotransmitter receptor modulation (e.g., σ-1 or NMDA receptors) .
Assay Design :

  • Receptor Binding : Radioligand competition assays (e.g., 3^3H-labeled antagonists) quantify affinity .
  • Functional Activity : Calcium flux assays in neuronal cell lines measure receptor activation/inhibition .
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Advanced: How should stability studies be designed to evaluate storage conditions and degradation pathways?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) to identify degradation products via LC-MS .
  • Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C with 60% relative humidity; analyze monthly for hydrochloride dissociation or hydrolysis .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life under accelerated conditions .

Basic: What spectroscopic techniques differentiate this compound from its free base?

Answer:

  • IR Spectroscopy : The hydrochloride salt shows a broad O-H stretch (~2500–3000 cm1^{-1}) from water of crystallization, absent in the free base .
  • 1^1H NMR : The free base exhibits a singlet for the NH group (~1.5 ppm), which disappears upon protonation .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Fluorination (e.g., replacing ethoxy with trifluoroethoxy) increases logP, enhancing membrane permeability but risking solubility loss .
  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, prolonging half-life in vivo .
  • Crystallinity : Bulky substituents (e.g., isopropoxy) may alter salt crystallization behavior, affecting formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethoxyethoxy)azetidine hydrochloride
Reactant of Route 2
3-(2-Ethoxyethoxy)azetidine hydrochloride

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